molecular formula C11H14FNO4S B3250228 flufenacet ESA CAS No. 201668-32-8

flufenacet ESA

Cat. No.: B3250228
CAS No.: 201668-32-8
M. Wt: 275.3 g/mol
InChI Key: SZCMHDLOUVZYST-UHFFFAOYSA-N
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Description

Flufenacet ESA is an organosulfonic acid that is a metabolite of the herbicide flufenacet. It is characterized by the presence of a 2-oxoethanesulfonic acid group substituted by a (4-fluorophenyl) (propan-2-yl)amino group at position 2 . This compound is of significant interest due to its role in the degradation pathway of flufenacet, a widely used herbicide.

Chemical Reactions Analysis

Flufenacet ESA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfonic acid derivatives .

Mechanism of Action

The mechanism of action of flufenacet ESA involves its role as a metabolite of flufenacet. Flufenacet inhibits the biosynthesis of very-long-chain fatty acids, which are essential for cell division and the synthesis of cuticular waxes and suberin in plants . The inhibition of these processes leads to the disruption of cell growth and division, ultimately resulting in the death of the target weeds. Enhanced glutathione transferase activity has been identified as a key mechanism in the detoxification of this compound in resistant weed populations .

Comparison with Similar Compounds

Flufenacet ESA can be compared with other herbicide metabolites such as acetochlor ESA, alachlor ESA, and metolachlor ESA. These compounds share similar chemical structures and degradation pathways, but differ in their specific substituents and environmental behavior . This compound is unique due to its specific substitution pattern and its role in the degradation of flufenacet, which distinguishes it from other herbicide metabolites .

Similar Compounds::
  • Acetochlor ESA
  • Alachlor ESA
  • Metolachlor ESA
  • Dimethenamid ESA
  • Propachlor ESA

Properties

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-8(2)13(11(14)7-18(15,16)17)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCMHDLOUVZYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891451
Record name Flufenacet ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201668-32-8
Record name Flufenacet ESA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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